molecular formula C4H4Br2O4 B146549 2,3-Dibromosuccinic acid CAS No. 526-78-3

2,3-Dibromosuccinic acid

Cat. No. B146549
CAS RN: 526-78-3
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromosuccinic acid, also known as 2,3-dibromobutanedioic acid, is a compound with the molecular formula C4H4Br2O4 . It has a molecular weight of 275.88 g/mol .


Synthesis Analysis

2,3-Dibromosuccinic acid is a key intermediate in the synthesis of dicarboxylic acid derivatives . It can be synthesized from maleic acid through an electrophilic reaction with bromine .


Molecular Structure Analysis

The structure of 2,3-Dibromosuccinic acid features centrosymmetric molecules, each of which forms hydrogen bonds with two adjacent acid molecules, yielding long chains . The InChIKey of the compound is FJWGRXKOBIVTFA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Dibromosuccinic acid is soluble in cold water, alcohol, and ether, and sparingly soluble in chloroform . It has a computed XLogP3-AA value of 1 .

Scientific Research Applications

Organic Synthesis

2,3-Dibromosuccinic acid can be used in organic synthesis . Its bromine atoms make it a good candidate for various substitution reactions, which are fundamental in organic synthesis.

Pharmaceutical Intermediate

This compound can also serve as a pharmaceutical intermediate . An intermediate is a substance produced during the reaction, which further reacts to give the desired product in a multi-step synthesis. The presence of carboxylic acid groups and bromine atoms in 2,3-Dibromosuccinic acid can be useful in the synthesis of various pharmaceutical compounds.

Laboratory Chemicals

2,3-Dibromosuccinic acid is classified as a laboratory chemical . This means it can be used in various laboratory procedures and experiments, possibly as a reagent or a substrate.

Food, Drug, Pesticide or Biocidal Product Use

The compound is also listed for use in food, drug, pesticide, or biocidal products . However, the specific applications in these areas are not detailed.

Safety and Hazards

2,3-Dibromosuccinic acid is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-dibromobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWGRXKOBIVTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862120
Record name 2,3-Dibromosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystals.
Record name 2,3-Dibromosuccinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10348
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,3-Dibromosuccinic acid

CAS RN

526-78-3, 608-36-6
Record name 2,3-Dibromosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC100886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromosuccinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2,3-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dibromosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromosuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromosuccinic acid
Reactant of Route 2
2,3-Dibromosuccinic acid
Reactant of Route 3
Reactant of Route 3
2,3-Dibromosuccinic acid
Reactant of Route 4
Reactant of Route 4
2,3-Dibromosuccinic acid
Reactant of Route 5
Reactant of Route 5
2,3-Dibromosuccinic acid
Reactant of Route 6
2,3-Dibromosuccinic acid

Q & A

Q1: What is the molecular formula and weight of 2,3-Dibromosuccinic acid?

A1: 2,3-Dibromosuccinic acid has the molecular formula C4H4Br2O4 and a molecular weight of 275.88 g/mol. []

Q2: What are the key spectroscopic features of 2,3-Dibromosuccinic acid?

A2: While specific spectroscopic data is not provided in the abstracts, key techniques for characterization would include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and conformation of the molecule in solution. * Fourier Transform Infrared (FTIR) Spectroscopy: Would reveal characteristic vibrational frequencies for functional groups like carboxylic acids (C=O, O-H) and C-Br bonds. []* X-ray Diffraction: Can provide detailed information on the crystal structure and molecular packing of different 2,3-Dibromosuccinic acid crystal forms. [, ]

Q3: Can 2,3-Dibromosuccinic acid be used as a starting material for heterocyclic synthesis?

A4: Yes, 2,3-Dibromosuccinic acid serves as a versatile building block in the synthesis of various heterocyclic dicarboxylic acid derivatives, including thiadiazines, benzopiperazines, thiazoles, and oxazoles. These derivatives are explored for potential antifungal and antibacterial properties. []

Q4: How do structural isomers of 2,3-Dibromosuccinic acid influence its reactivity?

A5: The stereochemistry of 2,3-Dibromosuccinic acid plays a significant role in its reactivity. For instance, meso-2,3-dibromosuccinic acid, when treated with vanadium(IV) oxide, yields 2-bromomaleic acid. [] In contrast, rac-2,3-dibromosuccinic acid, when reacted with (-)-quinine, produces 2-bromofumaric acid. [] These examples demonstrate how the spatial arrangement of bromine atoms influences the reaction outcome.

Q5: Are there strategies to improve the stability or solubility of 2,3-Dibromosuccinic acid-based compounds?

A6: While specific strategies for 2,3-Dibromosuccinic acid are not detailed in the provided abstracts, the formation of salts with organic amines, like (R)-1-phenylethanamine, has been reported. [] Salt formation is a common approach in pharmaceutical sciences to enhance solubility and stability.

Q6: What analytical techniques are used to study 2,3-Dibromosuccinic acid and its derivatives?

A6: Common techniques include:

  • Single-Crystal X-ray Diffraction: Provides detailed structural information of crystals. [, , , , , , , ]
  • Powder X-ray Diffraction: Used to identify and characterize crystalline forms. []
  • Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into functional groups and intermolecular interactions. []
  • Thermal Analysis: Helps determine melting point, thermal stability, and phase transitions. []
  • Solution-state NMR Spectroscopy: Used to study structure and dynamics in solution. []

Q7: What resources are essential for research involving 2,3-Dibromosuccinic acid?

A7: Key resources include:

  • Computational resources and software for molecular modeling and quantum chemical calculations. []

Q8: What are the potential interdisciplinary applications of 2,3-Dibromosuccinic acid research?

A8: Research on 2,3-Dibromosuccinic acid and its derivatives spans multiple disciplines, including:

  • Organic Chemistry: Synthesis of new heterocyclic compounds. []
  • Crystallography: Understanding crystal packing and polymorphism. []
  • Medicinal Chemistry: Exploration of potential therapeutic applications, particularly as antifungal and antibacterial agents. []
  • Materials Science: Investigating potential for metal-organic frameworks and coordination polymers. []

Q9: Can 2,3-Dibromosuccinic acid be used to prepare chiral compounds?

A10: Yes, reactions with chiral amines like (R)-1-phenylethanamine can lead to the formation of diastereomeric salts, potentially allowing for the separation and isolation of enantiopure compounds. [, ]

Q10: Can 2,3-Dibromosuccinic acid be reduced to succinic acid?

A11: Yes, reduction of 2,3-dibromosuccinic acid using Raney alloys in an alkaline solution can yield succinic acid. The reaction conditions significantly influence the product distribution, with variations in the catalyst, base, and solvent leading to different outcomes. []

Q11: Can 2,3-Dibromosuccinic acid be used to form polymers?

A12: Yes, 2,3-Dibromosuccinic acid derivatives can be incorporated into polymers. For example, the synthesis of a "Ǝ-shaped" amphiphilic block copolymer using meso-2,3-dibromosuccinic acid acetate/diethylene glycol as a starting material has been reported. This involved a combination of atom transfer radical polymerization (ATRP) and living anionic polymerization techniques. []

Q12: Can copper complexes be formed with 2,3-Dibromosuccinic acid?

A13: Yes, research highlights the formation of copper(II) complexes with 2,3-dibromosuccinic acid. These complexes display interesting supramolecular architectures, forming one-dimensional chains with hydrogen-bonding networks. The choice of ligands and reaction conditions significantly impacts the resulting structures and properties of these complexes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.